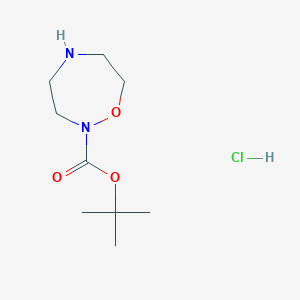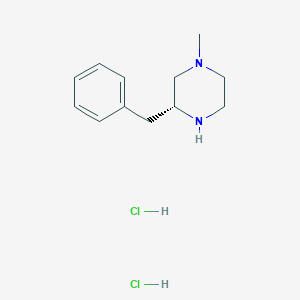![molecular formula C13H19ClN2 B6304774 2-Phenyl-2,7-diaza-spiro[4.4]nonane hydrochloride CAS No. 1965310-27-3](/img/structure/B6304774.png)
2-Phenyl-2,7-diaza-spiro[4.4]nonane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Phenyl-2,7-diaza-spiro[4.4]nonane hydrochloride is a chemical compound with the formula C13H19ClN2 . It has a molecular weight of 238.7595 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18N2.ClH/c1-2-4-12(5-3-1)15-9-7-13(11-15)6-8-14-10-13;/h1-5,14H,6-11H2;1H . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is an off-white solid .Scientific Research Applications
Polytopal Equilibrium Studies : Research has demonstrated the presence of polytopal Delta left arrow over right arrow Lambda equilibrium in spiroarsoranes, which are chemically related to 2-Phenyl-2,7-diaza-spiro[4.4]nonane hydrochloride. These studies, which involve HPLC and NMR, provide insights into the stereochemical behavior of these compounds (Tapia-Benavides et al., 2010).
Synthesis and Antimicrobial Activity : Novel compounds structurally similar to this compound have been synthesized and demonstrated significant antimicrobial activity. This indicates potential applications in developing new antimicrobial agents (Yata & Talagadadivi, 2014).
C-H Insertion Reactions in Synthesis : Rhodium(II)-carbenoid C–H insertion reactions have been used for the synthesis of spiro[4.4]nonane derivatives. This method provides a pathway for creating structurally complex and potentially biologically active compounds (Aburel et al., 2000).
Anticonvulsant Properties : N-Mannich bases derived from compounds structurally related to this compound have been synthesized and shown to possess significant anticonvulsant properties, offering a potential pathway for the development of new anticonvulsant drugs (Obniska et al., 2010).
Spectroscopic Properties and Synthesis : The spectroscopic properties and synthesis of similar compounds have been explored, providing insights into the structural and chemical properties of these types of molecules (Polosukhin et al., 2000).
properties
IUPAC Name |
2-phenyl-2,7-diazaspiro[4.4]nonane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2.ClH/c1-2-4-12(5-3-1)15-9-7-13(11-15)6-8-14-10-13;/h1-5,14H,6-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKKWKAASJOXMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CCN(C2)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


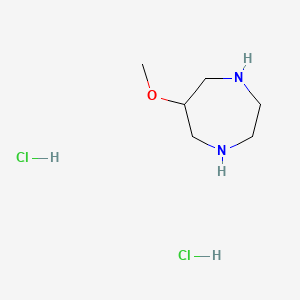
![t-Butyl3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate HCl](/img/structure/B6304699.png)
![Ethyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate HCl](/img/structure/B6304713.png)
![cis-Hexahydro-2H-furo[3,2-b]pyrrole oxalate](/img/structure/B6304716.png)
![[2-(3-Chloro-phenyl)-ethyl]-ethyl-amine hydrochloride](/img/structure/B6304724.png)
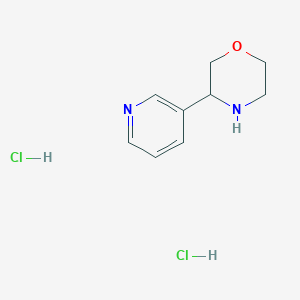
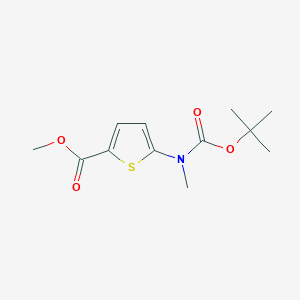

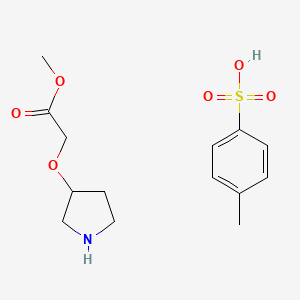
![8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride](/img/structure/B6304780.png)
![6,6-Dimethyl-[1,4]diazepane dihydrochloride](/img/structure/B6304785.png)
